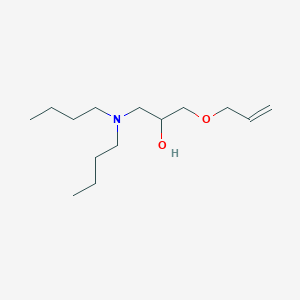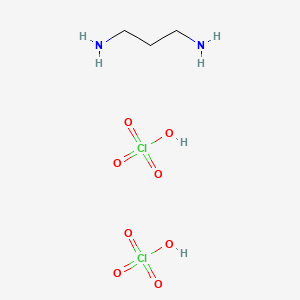
Perchloric acid;propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;propane-1,3-diamine is a compound formed by the combination of perchloric acid and propane-1,3-diamineIt is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for ammonium perchlorate, a component of rocket fuel.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propane-1,3-diamine can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, propane-1,3-diamine is produced using similar methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Propane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with acids to form salts and with aldehydes or ketones to form Schiff bases .
Common Reagents and Conditions:
Oxidation: Propane-1,3-diamine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions often occur with halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include various amines, imines, and other nitrogen-containing compounds .
Applications De Recherche Scientifique
Chemistry: Propane-1,3-diamine is used as a building block in synthetic organic chemistry. It is involved in the synthesis of heterocycles, coordination complexes, and other organic compounds .
Biology and Medicine: In biological research, propane-1,3-diamine is used to study the effects of diamines on cellular processes. It has been investigated for its potential role in modulating ion channels and stabilizing anionic substances such as DNA and phospholipids .
Industry: Industrially, propane-1,3-diamine is used in the production of polyamides, pesticides, metal ion chelating agents, surfactants, and additives for motor oils and fuels .
Mécanisme D'action
The mechanism by which propane-1,3-diamine exerts its effects involves its interaction with various molecular targets. It can act as a stabilizer for anionic substances due to its cationic nature. In biological systems, it may modulate ion channels and participate in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1,2-Diaminopropane: Isomeric with propane-1,3-diamine, used in similar applications.
1,4-Diaminobutane (Putrescine): Another diamine with a longer carbon chain, used in the synthesis of polyamides and other industrial applications.
1,6-Diaminohexane (Hexamethylenediamine): Used in the production of nylon and other polyamides.
Uniqueness: Propane-1,3-diamine is unique due to its specific carbon chain length and the resulting chemical properties. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
22755-13-1 |
|---|---|
Formule moléculaire |
C3H12Cl2N2O8 |
Poids moléculaire |
275.04 g/mol |
Nom IUPAC |
perchloric acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2ClHO4/c4-2-1-3-5;2*2-1(3,4)5/h1-5H2;2*(H,2,3,4,5) |
Clé InChI |
BCBKCEMEPYIIQC-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CN.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



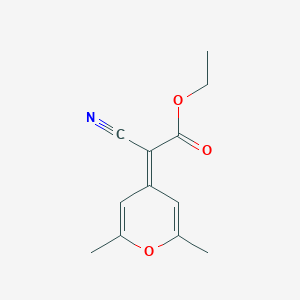
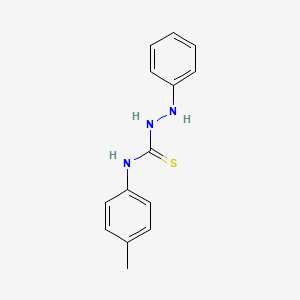
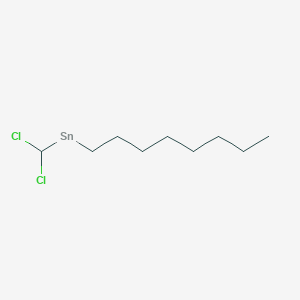
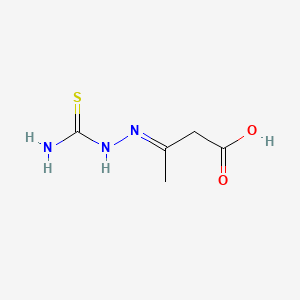
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
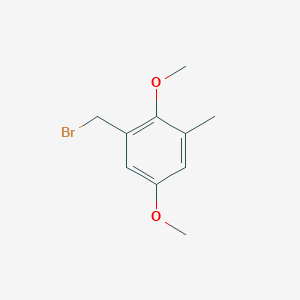
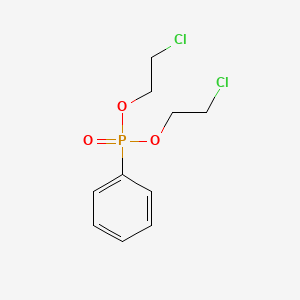
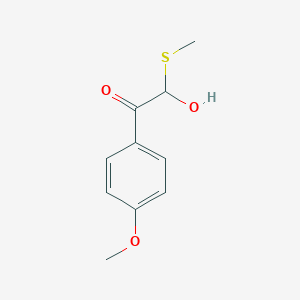
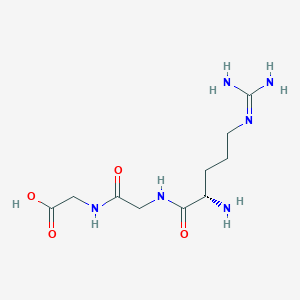

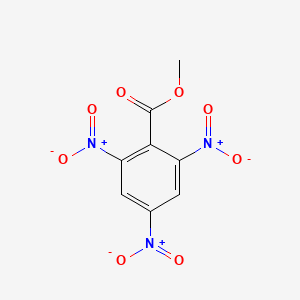
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
